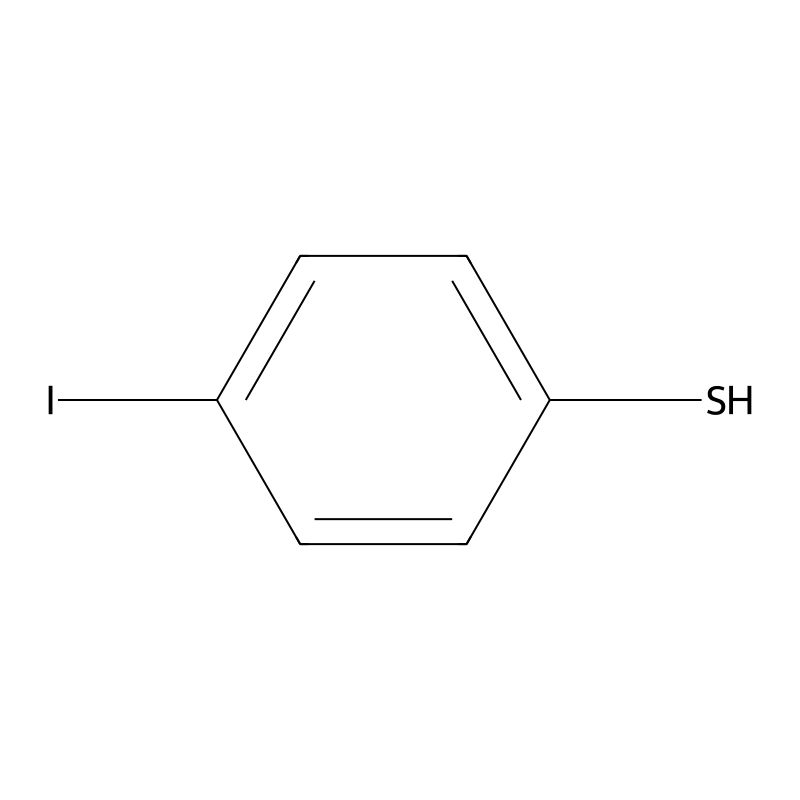4-Iodobenzenethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Functional Materials
-Iodobenzenethiol can be used as a starting material for the synthesis of various functional materials due to the presence of both the reactive thiol group (S-H) and the halogen (iodine) group. The thiol group allows for attachment to different surfaces or molecules through well-established coupling reactions, while the iodine can be readily substituted with other functional groups for specific applications. For instance, research has explored its use in the development of self-assembled monolayers on gold surfaces for biosensing applications [1].
Source
[1] Studies on Self-Assembled Monolayers Derived from ω-Functionalized Alkanethiols and Oligo(ethylene glycol)-Derivatized Alkane Disulfides on Gold Surfaces
Organic Synthesis and Medicinal Chemistry
The thiol group in 4-Iodobenzenethiol can participate in various organic reactions, making it a valuable building block for organic synthesis. It can be used to create new molecules with desired properties, potentially applicable in medicinal chemistry research. For example, the thiol group can be involved in click reactions, a class of efficient and selective reactions for creating complex molecules. Additionally, the iodine group can be used for further functionalization to introduce pharmacophores (functional groups that interact with biological targets) for drug discovery purposes.
Source
[2] Click chemistry: a powerful tool for medicinal chemistry ScienceDirect:
4-Iodobenzenethiol, also known as 4-iodobenzene-1-thiol, is an organosulfur compound with the molecular formula . It appears as a white to pale yellow solid and is characterized by the presence of both iodine and thiol functional groups. The compound is notable for its reactivity and versatility in organic synthesis, where it serves as a building block for various
4-Iodobenzenethiol is likely to exhibit similar hazards as other aromatic thiols. Here are some safety concerns:
- Toxicity: Limited data exists on the specific toxicity of 4-iodobenzenethiol. However, aromatic thiols can be irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, difficulty breathing, and skin irritation.
- Flammability: Likely combustible based on the presence of the aromatic ring.
- Reactivity: Can react with strong oxidizing agents, releasing harmful fumes.
- Thiol Disulfide Interconversion: It can react with iodine to form disulfides, which can be reversed under reducing conditions, highlighting its role in biological processes .
- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it useful for synthesizing various thioethers .
- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a thiol surrogate .
4-Iodobenzenethiol exhibits interesting biological properties. Its reactivity allows it to interact with various biomolecules, potentially influencing cellular processes. The compound has been studied for its fluorescence properties, which are relevant in biological imaging and sensing applications. Additionally, its ability to form disulfide bonds may play a role in redox biology, affecting protein structure and function .
Several methods exist for synthesizing 4-iodobenzenethiol:
- Direct Halogenation: A straightforward method involves the iodination of benzenethiol using iodine or iodinating agents.
- Nucleophilic Substitution: Starting from 4-iodobenzene, treatment with a thiol reagent can yield 4-iodobenzenethiol through an S_N2 mechanism.
- Reduction of Disulfides: Disulfides can be reduced in the presence of zinc and acid to regenerate the thiol compound .
4-Iodobenzenethiol finds applications across various fields:
- Organic Synthesis: It is widely used as a precursor for synthesizing more complex sulfur-containing compounds.
- Analytical Chemistry: Its fluorescent properties make it useful in analytical techniques for detecting and quantifying biological molecules.
- Material Science: The compound is employed in creating functionalized surfaces and materials due to its reactivity .
Research into the interactions of 4-iodobenzenethiol with other compounds has revealed its potential in catalysis and material science. Studies have shown that it can facilitate reactions involving thiols and alkenes through thiol-ene chemistry, which is valuable for developing new materials and coatings . Additionally, its interactions with metal catalysts have been explored for enhancing reaction efficiencies in organic transformations.
Several compounds share structural or functional similarities with 4-iodobenzenethiol. Here are some notable examples:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Benzene-1-thiol | Simple thiol without halogen; less reactive. | |
| 4-Bromobenzenethiol | Similar halogen; slightly different reactivity. | |
| 2-Iodobenzenethiol | Different positional isomer; unique properties. | |
| Thiophenol | Contains sulfur in a ring; distinct chemistry. |
Uniqueness of 4-Iodobenzenethiol: The presence of iodine enhances its electrophilicity compared to other arylthiols, making it particularly useful in nucleophilic substitution reactions and cross-coupling processes. This unique feature allows for greater versatility in synthetic applications compared to its analogs.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








